molecular formula C14H20N2O3S B4571888 tert-butyl N-[[2-(4-methylphenyl)sulfanylacetyl]amino]carbamate

tert-butyl N-[[2-(4-methylphenyl)sulfanylacetyl]amino]carbamate

Cat. No.: B4571888
M. Wt: 296.39 g/mol
InChI Key: NDWUGSVLFFITPR-UHFFFAOYSA-N
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Description

Tert-butyl N-[[2-(4-methylphenyl)sulfanylacetyl]amino]carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a sulfanylacetyl group, and a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[[2-(4-methylphenyl)sulfanylacetyl]amino]carbamate typically involves the following steps:

    Formation of the sulfanylacetyl intermediate: This step involves the reaction of 4-methylthiophenol with an appropriate acylating agent to form the sulfanylacetyl intermediate.

    Coupling with tert-butyl carbamate: The intermediate is then coupled with tert-butyl carbamate under suitable conditions to form the final product.

The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[[2-(4-methylphenyl)sulfanylacetyl]amino]carbamate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the carbamate moiety can be reduced to form corresponding alcohols.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of the original compound.

Scientific Research Applications

Tert-butyl N-[[2-(4-methylphenyl)sulfanylacetyl]amino]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl N-[[2-(4-methylphenyl)sulfanylacetyl]amino]carbamate involves its interaction with specific molecular targets and pathways. The sulfanylacetyl group is believed to play a crucial role in its biological activity by interacting with enzymes or receptors. The carbamate moiety may also contribute to its activity by stabilizing the compound and enhancing its binding affinity to the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl N-[(2-methylphenyl)carbamate]
  • Tert-butyl N-[(4-aminomethyl)phenyl]carbamate
  • Tert-butyl N-[(2-aminophenyl)carbamate]

Uniqueness

Tert-butyl N-[[2-(4-methylphenyl)sulfanylacetyl]amino]carbamate is unique due to the presence of the sulfanylacetyl group, which imparts distinct chemical and biological properties. This group enhances its reactivity and potential for forming various derivatives, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

tert-butyl N-[[2-(4-methylphenyl)sulfanylacetyl]amino]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c1-10-5-7-11(8-6-10)20-9-12(17)15-16-13(18)19-14(2,3)4/h5-8H,9H2,1-4H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDWUGSVLFFITPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NNC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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